
3-(Benzyloxy)isoxazole-5-carboxylic acid
Overview
Description
3-(Benzyloxy)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under catalyst-free and microwave-assisted conditions .
Industrial Production Methods
the general principles of isoxazole synthesis, such as the use of metal-free synthetic routes and eco-friendly strategies, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Hydrolysis of Ester Precursors
The carboxylic acid group is often introduced via hydrolysis of its ester derivatives. For example, methyl 3-(benzyloxy)isoxazole-5-carboxylate undergoes saponification under basic conditions:
Reaction Step | Reagents/Conditions | Yield | Product | Source |
---|---|---|---|---|
Ester hydrolysis | LiOH·H₂O (aqueous THF, 40°C, 4 h) | 100% | 3-(Benzyloxy)isoxazole-5-carboxylic acid |
This method is highly efficient, with near-quantitative yields achieved under mild conditions. The reaction is critical for generating the free carboxylic acid, which serves as a precursor for further derivatization .
Decarboxylation Reactions
Thermal decarboxylation removes the carboxylic acid group, producing 3-benzyloxyisoxazole. This reaction is significant for synthesizing simpler isoxazole derivatives:
Conditions | Temperature/Time | Product | Yield | Applications |
---|---|---|---|---|
Heating under inert atmosphere | 180°C, 30 min | 3-Benzyloxyisoxazole | 85% | Intermediate for agrochemicals |
The reaction proceeds via a radical mechanism, with the carboxylic acid group eliminated as CO₂. This pathway is valuable for modifying the isoxazole scaffold while retaining the benzyloxy substituent .
Benzyloxy Group Deprotection
The benzyloxy group can be removed under acidic conditions to yield 3-hydroxyisoxazole-5-carboxylic acid, a pharmacologically relevant intermediate:
Reagents | Conditions | Product | Yield | Notes |
---|---|---|---|---|
48% HBr (aqueous) | Reflux, 1 h | 3-Hydroxyisoxazole-5-carboxylic acid | 92% | Retains isoxazole integrity |
This deprotection is selective and does not affect the isoxazole ring, making it useful for generating hydroxylated analogs for biological testing .
Functional Group Interconversion
The carboxylic acid participates in classic derivatization reactions:
Amidation
Reacts with amines to form carboxamides, a key step in drug discovery:
textThis compound + R-NH₂ → 3-(Benzyloxy)-N-R-isoxazole-5-carboxamide
Conditions : DCC/DMAP, room temperature, 12 h
Yield : 70-85% (varies with amine nucleophilicity) .
Reduction
The acid can be reduced to its primary alcohol derivative via ester intermediates:
textMethyl ester → (3-(Benzyloxy)isoxazol-5-yl)methanol
Reagents : NaBH₄ in methanol, 15°C, 3 h
Yield : 90% .
Electrophilic Substitution
The isoxazole ring undergoes electrophilic substitution at the 4-position, though reactivity is moderated by electron-withdrawing groups:
Reaction Type | Reagents | Product | Yield | Notes |
---|---|---|---|---|
Bromination | Br₂, FeCl₃ | 4-Bromo-3-(benzyloxy)isoxazole-5-carboxylic acid | 65% | Requires anhydrous conditions |
Cycloaddition and Ring-Opening
The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides, though these reactions are less explored due to steric hindrance from the benzyloxy group.
Scientific Research Applications
3-(Benzyloxy)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)isoxazole-5-carbaldehyde
- Methyl 3-(Benzyloxy)isoxazole-5-carboxylate
- 5-Isoxazolecarboxylic acid, 3-(phenylmethoxy)-
Uniqueness
3-(Benzyloxy)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the benzyloxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Overview
3-(Benzyloxy)isoxazole-5-carboxylic acid is a heterocyclic compound belonging to the isoxazole family, characterized by its five-membered ring containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₉NO₄
- Molecular Weight : 219.19 g/mol
- CAS Number : 2552-54-7
The biological activity of this compound is attributed to its interaction with specific molecular targets, influencing various biochemical pathways. Isoxazole derivatives are known to modulate enzyme activities and receptor functions, which can lead to significant biological effects such as apoptosis and cell cycle arrest .
Anti-Cancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study on human promyelocytic leukemia cells demonstrated that this compound could induce apoptosis by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1. Specifically, it was observed that the compound decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle regulation .
Anti-Inflammatory Properties
Isoxazole derivatives, including this compound, have shown promise in reducing inflammation. They are believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators, providing a therapeutic avenue for inflammatory diseases .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may possess activity against various bacterial strains, making it a candidate for further development in treating infections .
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors like aromatic aldehydes and nitroacetic esters. A common synthetic route includes:
Properties
IUPAC Name |
3-phenylmethoxy-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUCOZFGZRKXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545337 | |
Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2552-54-7 | |
Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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